molecular formula C23H23NO2 B10844440 4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester

4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10844440
M. Wt: 345.4 g/mol
InChI Key: WZSGWNPOHRAUQO-UHFFFAOYSA-N
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Description

4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl carbamic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the ester and amide groups.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific enzymes. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides. This leads to increased levels of these signaling molecules, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific structural features that confer distinct binding properties and biological activities. Its phenylbutyl group provides additional hydrophobic interactions, enhancing its affinity for enzyme active sites compared to similar compounds.

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

(3-phenylphenyl) N-(4-phenylbutyl)carbamate

InChI

InChI=1S/C23H23NO2/c25-23(24-17-8-7-12-19-10-3-1-4-11-19)26-22-16-9-15-21(18-22)20-13-5-2-6-14-20/h1-6,9-11,13-16,18H,7-8,12,17H2,(H,24,25)

InChI Key

WZSGWNPOHRAUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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